6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Overview
Description
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a chemical compound extensively used in scientific research . Its unique structure and properties make it an excellent candidate for various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular formula of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is C7H4IN3O2 . It has an average mass of 289.030 Da and a monoisotopic mass of 288.934814 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid are not detailed in the retrieved papers, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .Scientific Research Applications
Synthesis Methodologies
- The synthesis and characterization of imidazo[1,2-b]pyridazine derivatives, including methods that could potentially be applied to 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid, have been reported. These methods involve condensation reactions, Mannich reactions, and the exploration of nuclear magnetic resonance (NMR) spectra and acidity constants for various imidazo[1,2-b]pyridazine compounds (Lombardino, 1968).
- Iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]-pyridines and related heterocycles has been developed, using hydrogen peroxide as an oxidant in a metal-free condition. This process demonstrates a method for functionalizing imidazo[1,2-b]pyridazine structures, which could potentially include the 6-Iodo variant (Hiebel & Berteina‐Raboin, 2015).
Potential Pharmacological Activities
- Research on heterocyclic compounds, including imidazo[1,2-b]pyridazine derivatives, has explored their potential antiinflammatory and analgesic activities. While not specifically focused on the 6-Iodo variant, these studies indicate the pharmacological interest in this class of compounds (Abignente et al., 1992).
- The discovery of a novel structural class of picornavirus inhibitors, featuring an imidazo[1,2-b]pyridazine nucleus, highlights the broad-spectrum antiviral potential within this compound class. This research points to the relevance of imidazo[1,2-b]pyridazine derivatives in developing new antiviral agents, potentially including those modified with a 6-iodo group (Hamdouchi et al., 2003).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability. More research is needed to understand how these environmental factors influence the compound’s action.
properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKJSEDFXDGJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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